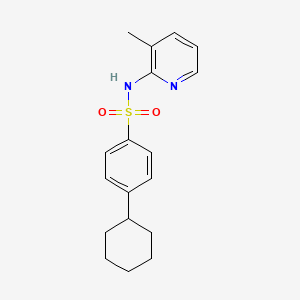
4-cyclohexyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-cyclohexyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is 330.14019912 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
4-cyclohexyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide derivatives have been extensively studied for their biological activities. For instance, certain derivatives exhibit potent and selective inhibition against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain, suggesting their potential utility in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002). Similarly, compounds within this chemical class have shown promising anticancer activities, particularly against breast cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2012).
Catalysis and Organic Synthesis
In the realm of catalysis, sulfonamide-substituted compounds, including those with cyclohexyl groups, have been utilized as ligands or catalysts for various reactions. For example, they have shown efficacy in the catalytic oxidation of olefins, demonstrating remarkable stability under oxidative conditions and providing a pathway for the selective synthesis of valuable organic compounds (Işci et al., 2014). Furthermore, these compounds have found application in the Baylis-Hillman reaction, facilitating the synthesis of adducts with potential pharmaceutical relevance (Shi & Xu, 2001).
Inhibitory Activity Against Enzymes
The sulfonamide moiety, a common feature in these compounds, is known for its inhibitory activity against various enzymes, such as carbonic anhydrases (CAs). This has led to the development of derivatives that potently inhibit specific CA isoforms, showing promise for the treatment of diseases like cancer, where certain CA isoforms are overexpressed. Notably, ureido-substituted benzenesulfonamides have exhibited excellent inhibition against transmembrane CA isoforms IX and XII, associated with tumor cells, suggesting their potential in cancer therapy (Pacchiano et al., 2011).
Eigenschaften
IUPAC Name |
4-cyclohexyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-6-5-13-19-18(14)20-23(21,22)17-11-9-16(10-12-17)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZPCIDTRKBEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-2-(PYRROLIDIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5516762.png)
![Ethyl 4-[(4-ethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5516763.png)
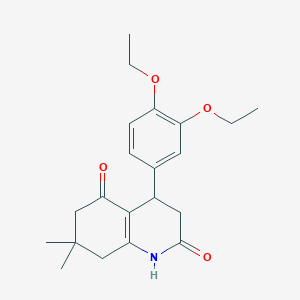
![5-[(Cyclopropylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride](/img/structure/B5516768.png)
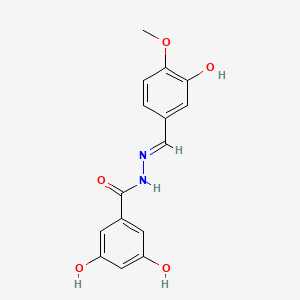
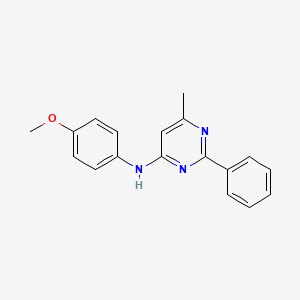
![3-ethyl-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B5516796.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide](/img/structure/B5516800.png)
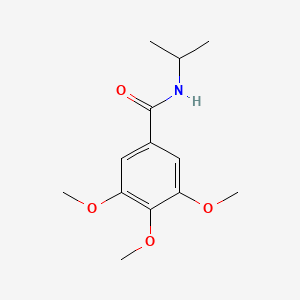

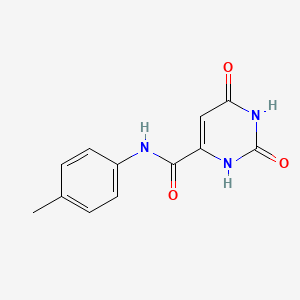
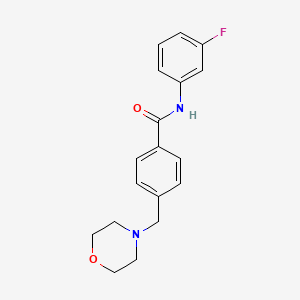
![4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B5516842.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5516857.png)
